Bis(dimethyl dithiophosphato)copper

ENDOR crystallography coordination chemistry electronic structure

Bis(dimethyl dithiophosphato)copper, systematically named copper bis(O,O-dimethyl phosphorodithioato-S,S'), is a coordination compound of copper with two chelating dimethyl dithiophosphate ligands (molecular formula C₄H₁₂CuO₄P₂S₄, MW 377.9 g·mol⁻¹). The compound exists in both Cu(I) and Cu(II) oxidation states, with the Cu(I) form (Cu₂DMPDT₂) being the primary product of direct synthesis from Cu(I) salts or via self-redox of the Cu(II) complex.

Molecular Formula C4H12CuO4P2S4
Molecular Weight 377.9 g/mol
CAS No. 22281-50-1
Cat. No. B12807460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dimethyl dithiophosphato)copper
CAS22281-50-1
Molecular FormulaC4H12CuO4P2S4
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCOP(=S)(OC)[S-].COP(=S)(OC)[S-].[Cu+2]
InChIInChI=1S/2C2H7O2PS2.Cu/c2*1-3-5(6,7)4-2;/h2*1-2H3,(H,6,7);/q;;+2/p-2
InChIKeyVGLRSDJWIRZUJJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(dimethyl dithiophosphato)copper (CAS 22281-50-1): Essential Chemical Identity and Procurement Profile


Bis(dimethyl dithiophosphato)copper, systematically named copper bis(O,O-dimethyl phosphorodithioato-S,S'), is a coordination compound of copper with two chelating dimethyl dithiophosphate ligands (molecular formula C₄H₁₂CuO₄P₂S₄, MW 377.9 g·mol⁻¹) [1]. The compound exists in both Cu(I) and Cu(II) oxidation states, with the Cu(I) form (Cu₂DMPDT₂) being the primary product of direct synthesis from Cu(I) salts or via self-redox of the Cu(II) complex [2]. It is a member of the metal dialkyl dithiophosphate (MDDP) family, which finds established application as lubricant antioxidants, anti-wear additives, pesticide intermediates, and single-source precursors for copper sulfide nanomaterials [3].

Procurement Risk: Why Bis(dimethyl dithiophosphato)copper Cannot Be Generically Substituted


Metal dialkyl dithiophosphate complexes are not interchangeable commodities. The alkyl chain length (R = methyl, ethyl, isopropyl, butyl, etc.) directly governs the compound's solubility profile, thermal decomposition pathway, coordination geometry at the copper center, and self-redox kinetics [1]. Substituting the dimethyl derivative with a diisopropyl or diethyl analog will alter solubility in hydrocarbon solvents (e.g., insolubility in hexane vs. full solubility), shift thermal decomposition from 155 °C to melting at 117–118 °C, and modify the electronic spin-density distribution measurable by ³¹P ENDOR [2][3]. Furthermore, the oxidation state of the copper center critically determines toxicological profile: the Cu(I) form of the dimethyl complex is non-toxic to mollusks, whereas Cu(II) species are acutely toxic to aquatic organisms [4]. These quantifiable differences mean that a 'nearest-neighbor' substitution—even within the same metal family—will yield a functionally non-equivalent material.

Head-to-Head Quantitative Differentiation: Bis(dimethyl dithiophosphato)copper vs. Closest Analogs


ENDOR-Derived Cu–H Distance of 4.7 Å Distinguishes the Methyl Derivative from Higher Alkyl Homologs

Polycrystalline ENDOR studies on bis(O,O'-disubstituted dithiophosphato)copper(II) complexes with R = methyl, ethyl, isopropyl, o-cresyl, and thymil reveal that the Cu–H distance (rCu-H) for the methyl derivative is 4.7 Å [1]. While the S-P-S angle remains constant at 102–103° across all substituents, the Cu–H distance is substituent-dependent and reflects differences in the spatial arrangement of the ligand's alkyl groups relative to the CuS₄ chromophore. The shorter alkyl chain in the dimethyl variant produces a distinct local geometry compared to the ethyl (rCu-H not identical) and isopropyl derivatives, which has direct consequences for spin-density distribution and intermolecular packing [1].

ENDOR crystallography coordination chemistry electronic structure

Thermal Decomposition at 155 °C Without Melting vs. Melting at 117–118 °C for the Diisopropyl Homolog

Copper(I) O,O-dimethylphosphorodithioate decomposes at 155 °C without melting and is insoluble in hexane, requiring benzene extraction for isolation. In contrast, the diisopropyl analog melts sharply at 117–118 °C, is fully soluble in hexane, and can be crystallized directly from the reaction solvent [1]. These differences arise from the compact methyl groups enabling stronger intermolecular interactions in the solid state, whereas the bulkier isopropyl groups disrupt crystal packing and enhance solubility [1].

thermal stability solid-state chemistry precursor processing

Copper Dithiophosphate (CuDDP) Exhibits Superior Antioxidant Efficacy over Commercial Zinc Dialkyl Dithiophosphate (ZDDP) in Lubricating Oil by TGA

Thermogravimetric analysis (TGA) under oxidative conditions demonstrates that copper dithiophosphate (CuDDP, synthesized from isoamyl alcohol-derived DPDA) provides better anti-oxidation protection of lubricating base oil than commercial ZDDP [1]. While ZDDP is the industry-standard anti-wear/antioxidant additive, CuDDP's superior radical-scavenging capacity is attributed to the ability of the copper center to participate in one-electron redox cycling, a mechanism unavailable to the d¹⁰ Zn(II) center [1]. The study further reports that CuDDP and ZDDP were produced in high yields from their respective metal oxides, whereas CaDDP and MgDDP gave low yields, reinforcing the superior synthetic accessibility of the copper variant [1].

lubricant additives antioxidant performance thermogravimetric analysis

Cu(I) Dimethyl Dithiophosphate Is Non-Toxic to Snails, Whereas Cu(II) Analogs Are Acutely Toxic—A Critical Selector for Molluscicide vs. Non-Molluscicide Use

The Cu(I) complex Cu₂DMPDT₂ (copper(I) bis(O,O-dimethyl phosphorodithioato)) exhibits no toxicological effects toward the freshwater snail Australorbis glabratus, even at elevated exposure concentrations [1]. This is in stark contrast to Cu(II) compounds, which are well-established as highly toxic to mollusks. The study explicitly concludes that Cu₂DMPDT₂ 'would be ineffective in the control of bilharzia (schistosomiasis),' for which snail control is the primary intervention [1]. Notably, the Cu(I) form undergoes rapid oxidation to the Cu(II) form (CuDMPDT₂) upon dissolution in chlorinated solvents such as chloroform, verified by ESR and visible spectroscopy [1].

toxicology molluscicide oxidation-state-dependent bioactivity

Stopped-Flow Kinetics: Reaction of Cu(II) with Dimethyl Dithiophosphate Proceeds Through a Short-Lived Bis-Chelate Intermediate (λₘₐₓ 420 nm) That Decays via Second-Order Self-Redox Within Seconds

Stopped-flow spectrophotometric studies of Cu(II) reacting with dithiophosphate ligands (R = Me, Et, i-Pr) in water-alcohol solutions reveal the formation of a transient intermediate with λₘₐₓ = 420 nm, which reaches maximum concentration at a Cu(II):dtp ratio of 1:2 and decays within seconds through a second-order reaction [1]. The intermediate is spectroscopically identified as the bis-chelate Cu(II) complex, which subsequently undergoes inner self-redox disproportionation to yield the Cu(I) complex and the corresponding disulfide [1]. This kinetic profile is common to methyl, ethyl, and isopropyl derivatives, but the short lifetime of the intermediate (few seconds) has practical implications for synthetic protocols targeting the Cu(II) form [1].

reaction kinetics self-redox mechanism stopped-flow spectrophotometry

Cu(II) Dimethyl Dithiophosphate Undergoes Inner Self-Redox During Crystallization—A Process Influenced by Alkyl Chain Length and Matched to Specific Diamagnetic Host Lattices

Cu(II) bis(dithiophosphate) complexes with short alkyl chains (R = methyl through butyl) are paramagnetic in solution and in the molten state, but undergo an inner self-redox reaction upon crystallization, converting to diamagnetic Cu(I) tetramers and the corresponding disulfide [1][2]. The self-redox process involves association of two Cu(II)(dtp)₂ molecules, electron transfer, and formation of [Cu(I)(dtp)]₂ and (RO)₂P(S)S-S(S)P(OR)₂ [2]. This behavior has been systematically documented across R = C₁–C₄, Ph, and cyclo-C₆H₁₁ derivatives, establishing a class-level trend where the shorter alkyl chains favor more facile self-redox [2]. The methyl derivative's compatibility with Ni(II) host lattices for magnetic dilution studies further differentiates it from homologous complexes that require Pd(II) or Pt(II) hosts [3].

self-redox reaction crystallization behavior diamagnetic host lattices

Evidence-Based Application Scenarios for Bis(dimethyl dithiophosphato)copper


Solid-State Precursor for Copper Sulfide Nanomaterials: Exploiting the Decomposition-Without-Melting Property

The dimethyl derivative's thermal decomposition at 155 °C without intervening melting (see Section 3, Evidence Item 2) makes it attractive as a single-source precursor (SSP) for CuₓS nanomaterials via solid-state thermolysis. Unlike the diisopropyl analog, which melts at 117–118 °C and can cause particle coalescence during thermal processing, the dimethyl compound retains its solid morphology up to the decomposition point, favoring controlled nucleation of nanocrystalline copper sulfides [1]. Researchers developing metal sulfide nanoparticles for energy storage or catalysis should preferentially procure the dimethyl variant when solvent-free thermal processing is required [1].

Paramagnetic Probe and ENDOR Crystallography Standard for CuS₄ Chromophore Studies

The well-resolved ENDOR parameters for the dimethyl derivative—including the precisely measured Cu–H distance of 4.7 Å and the consistent S-P-S angle of 102–103° (Section 3, Evidence Item 1)—establish it as a benchmark compound for 'ENDOR crystallography' of square-planar CuS₄ systems [2]. Its compatibility with Ni(II) host lattices for magnetic dilution, coupled with the absence of complicating intermolecular ³¹P couplings observed for the diethyl dithiophosphinate analog (Section 3, Evidence Item 6), makes the dimethyl complex the ligand system of choice for high-resolution hyperfine studies of copper(II) sulfur coordination environments [2].

Copper(I) Source for Non-Molluscicidal Agricultural Formulations Requiring Low Aquatic Toxicity

The demonstrated non-toxicity of the Cu(I) dimethyl complex toward aquatic snails (Section 3, Evidence Item 4) positions it as a copper source for pesticide or fungicide formulations where collateral damage to mollusk populations must be avoided [3]. Procurement must specify the Cu(I) oxidation state and include handling protocols that exclude chlorinated solvents, given that dissolution in CHCl₃ results in rapid oxidation to the molluscicidal Cu(II) form within minutes [3]. This oxidation-state-dependent bioactivity is a unique selector not available with zinc or nickel dithiophosphates.

Model System for Studying Inner Self-Redox Mechanisms in Metal Dithiolate Complexes

The well-characterized self-redox behavior of the dimethyl derivative—paramagnetic Cu(II) in solution converting to diamagnetic Cu(I) tetramers and disulfide upon crystallization (Section 3, Evidence Items 5 and 6)—provides a tractable model for investigating intramolecular electron transfer in metal-sulfur systems [4]. Its short alkyl chain minimizes steric congestion, allowing clearer spectroscopic resolution of the redox intermediates compared to bulkier isopropyl or aryl-substituted analogs. Researchers studying electron-transfer mechanisms in bioinorganic or catalytic copper systems should select the dimethyl variant for its optimal balance of reactivity and spectroscopic accessibility [4].

Quote Request

Request a Quote for Bis(dimethyl dithiophosphato)copper

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.